molecular formula C17H22ClN3O2 B2641189 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034426-94-1

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2641189
CAS No.: 2034426-94-1
M. Wt: 335.83
InChI Key: SYHPYQVIMITZSB-UHFFFAOYSA-N
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Description

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of azetidinyl piperidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an azetidin-3-yl moiety, and a piperidine-4-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenylacetyl chloride: This can be achieved by reacting 4-chlorophenylacetic acid with thionyl chloride under reflux conditions.

    Synthesis of azetidin-3-yl intermediate: The azetidin-3-yl moiety can be synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams.

    Coupling reaction: The azetidin-3-yl intermediate is then coupled with piperidine-4-carboxamide using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenyl)acetyl)piperidine-4-carboxamide: Lacks the azetidin-3-yl moiety.

    1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of both the azetidin-3-yl and piperidine-4-carboxamide moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHPYQVIMITZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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